![molecular formula C14H20N2O2 B3040510 tert-butyl ((1s,2R,3r,8S)-4-(aminomethyl)cuban-1-yl)carbamate CAS No. 2108646-71-3](/img/structure/B3040510.png)
tert-butyl ((1s,2R,3r,8S)-4-(aminomethyl)cuban-1-yl)carbamate
Overview
Description
Tert-butyl ((1s,2R,3r,8S)-4-(aminomethyl)cuban-1-yl)carbamate is a compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mechanism of Action
The mechanism of action of tert-butyl ((1s,2R,3r,8S)-4-(aminomethyl)cuban-1-yl)carbamate is not well understood. However, it is believed that the compound acts as a bidentate ligand and forms stable complexes with metals. These complexes are then involved in various catalytic reactions.
Biochemical and physiological effects:
Tert-butyl ((1s,2R,3r,8S)-4-(aminomethyl)cuban-1-yl)carbamate has not been studied for its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
The advantages of using tert-butyl ((1s,2R,3r,8S)-4-(aminomethyl)cuban-1-yl)carbamate in lab experiments include its stability, ease of synthesis, and ability to form stable complexes with various metals. The limitations include its high cost and limited availability.
Future Directions
There are several future directions for the study of tert-butyl ((1s,2R,3r,8S)-4-(aminomethyl)cuban-1-yl)carbamate. These include:
1. The development of new catalytic reactions using tert-butyl ((1s,2R,3r,8S)-4-(aminomethyl)cuban-1-yl)carbamate based metal complexes.
2. The study of the mechanism of action of tert-butyl ((1s,2R,3r,8S)-4-(aminomethyl)cuban-1-yl)carbamate based metal complexes.
3. The synthesis of new derivatives of tert-butyl ((1s,2R,3r,8S)-4-(aminomethyl)cuban-1-yl)carbamate with improved catalytic properties.
4. The study of the biochemical and physiological effects of tert-butyl ((1s,2R,3r,8S)-4-(aminomethyl)cuban-1-yl)carbamate.
Conclusion:
Tert-butyl ((1s,2R,3r,8S)-4-(aminomethyl)cuban-1-yl)carbamate is a compound that has gained significant attention in scientific research due to its unique properties. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. The future directions for the study of this compound include the development of new catalytic reactions, the study of the mechanism of action, the synthesis of new derivatives, and the study of the biochemical and physiological effects.
Scientific Research Applications
Tert-butyl ((1s,2R,3r,8S)-4-(aminomethyl)cuban-1-yl)carbamate has been studied for its various scientific research applications. One of the most significant applications is its use as a ligand for the development of metal-based catalysts. It has been shown to form stable complexes with various metals such as palladium, rhodium, and ruthenium. These complexes have been used in various catalytic reactions such as Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling.
properties
IUPAC Name |
tert-butyl N-[4-(aminomethyl)cuban-1-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-12(2,3)18-11(17)16-14-8-5-9(14)7-10(14)6(8)13(5,7)4-15/h5-10H,4,15H2,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAQUXMCNDXLHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12C3C4C1C5C2C3C45CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl ((1s,2R,3r,8S)-4-(aminomethyl)cuban-1-yl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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